3,5-Diacetoxy Styrene
Overview
Description
Preparation Methods
Silychristin can be isolated from the fruits of Silybum marianum using various extraction methods. The most common method involves reverse-phase high-performance liquid chromatography (RP-HPLC) . This method, despite using various mobile phases, often leads to the coelution of silychristin . Industrial production methods for silymarin, which contains silychristin, typically involve extraction with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate, followed by the removal of lipids and polar components .
Chemical Reactions Analysis
Silychristin undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives such as 2,3-dehydrosilychristin and anhydrosilychristin . These derivatives exhibit enhanced antioxidant properties compared to silychristin .
Scientific Research Applications
Silychristin has a wide range of scientific research applications. It is known for its antioxidant, anti-inflammatory, and multidrug resistance modulation activities . In chemistry, silychristin and its derivatives are studied for their radical scavenging activity and inhibition of microsomal lipoperoxidation . In biology and medicine, silychristin is investigated for its hepatoprotective effects and its ability to modulate multidrug resistance by inhibiting P-glycoprotein . It is also used in the pharmaceutical industry as a component of dietary supplements for improving liver functions .
Mechanism of Action
Silychristin exerts its effects through various molecular targets and pathways. It is a potent inhibitor of the thyroid hormone transporter MCT8, which plays a crucial role in thyroid hormone uptake into cells . This inhibition can lead to disruptions in thyroid hormone metabolism . Additionally, silychristin modulates multidrug resistance by inhibiting P-glycoprotein and downregulating the expression of dominant transmembrane efflux pumps .
Comparison with Similar Compounds
Silychristin is one of several flavonolignans found in silymarin. Other similar compounds include silybin, isosilybin, silydianin, and silyhermin . Compared to these compounds, silychristin is unique in its potent inhibition of the thyroid hormone transporter MCT8 . While silybin is the most abundant and well-studied flavonolignan in silymarin, silychristin and silydianin have been found to exhibit higher antioxidant activity .
Properties
IUPAC Name |
(3-acetyloxy-5-ethenylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQGWWKEWSQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461958 | |
Record name | 3,5-Diacetoxy Styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155222-48-3 | |
Record name | 1,3-Benzenediol, 5-ethenyl-, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155222-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diacetoxy Styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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